molecular formula C18H12BrN3O4 B11512874 2'-Amino-4-bromo-5,7'-dimethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]pyran]-3'-carbonitrile

2'-Amino-4-bromo-5,7'-dimethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]pyran]-3'-carbonitrile

Cat. No.: B11512874
M. Wt: 414.2 g/mol
InChI Key: JPYJNDSGAPNJFO-UHFFFAOYSA-N
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Description

2’-Amino-4-bromo-5,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]pyran]-3’-carbonitrile: is a complex heterocyclic compound. Let’s break down its structure:

  • The core structure consists of an indole ring fused with a pyrano[3,2-C]pyran ring system.
  • The compound contains a spiro center, which means that the two rings share a single carbon atom.
  • It bears an amino group (NH₂) at the 2’ position and a bromine atom (Br) at the 4 position.
  • Additionally, there are two methyl groups (CH₃) at the 5’ and 7’ positions.
  • The presence of a nitrile group (CN) indicates its potential reactivity.

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups (e.g., amino, nitrile, and bromine).

    Substitution: The bromine atom (Br) could participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.

Major Products: The major products would result from modifications of the indole and pyrano[3,2-C]pyran moieties. These could include derivatives with altered substituents or additional functional groups.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers can use this compound as a building block for designing novel heterocyclic structures.

    Catalysis: It might find applications in catalytic processes due to its unique spiro structure.

Biology and Medicine:

    Anticancer Potential: Investigate its effects on cancer cells, considering its structural features.

    Antimicrobial Properties: Explore its activity against microbes.

    Drug Development: Assess its potential as a drug lead.

Industry:

    Materials Science: Investigate its use in materials, sensors, or optoelectronics.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related indole-based compounds. Notable examples include:

Properties

Molecular Formula

C18H12BrN3O4

Molecular Weight

414.2 g/mol

IUPAC Name

2'-amino-4-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C18H12BrN3O4/c1-7-3-4-10-12(14(7)19)18(17(24)22-10)9(6-20)15(21)26-11-5-8(2)25-16(23)13(11)18/h3-5H,21H2,1-2H3,(H,22,24)

InChI Key

JPYJNDSGAPNJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=C3C(=O)OC(=C4)C)N)C#N)Br

Origin of Product

United States

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